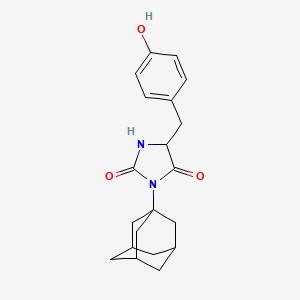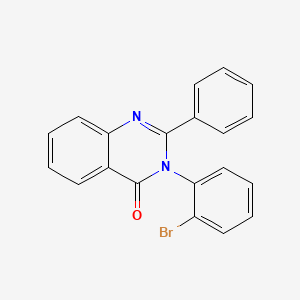
3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone
Descripción general
Descripción
3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of bromine and phenyl groups in this compound enhances its chemical reactivity and potential for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-bromobenzaldehyde in the presence of a base such as sodium acetate, followed by cyclization under acidic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Acidic or basic conditions are employed, depending on the specific cyclization pathway.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the quinazolinone core, enhancing their biological and chemical properties.
Aplicaciones Científicas De Investigación
3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and phenyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-4(3H)-quinazolinone: Lacks the bromine atom, which may reduce its reactivity and binding affinity.
3-(2-chlorophenyl)-2-phenyl-4(3H)-quinazolinone: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.
3-(2-fluorophenyl)-2-phenyl-4(3H)-quinazolinone: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone makes it unique compared to its analogs. Bromine’s larger atomic size and higher electronegativity can enhance the compound’s reactivity and binding interactions, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-16-11-5-7-13-18(16)23-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(23)24/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVZGGCJHDGLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


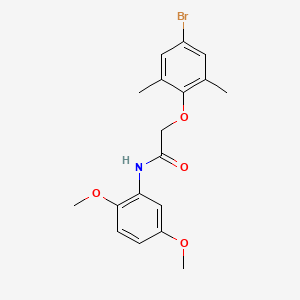
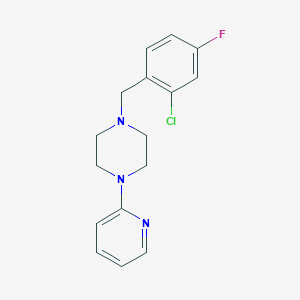
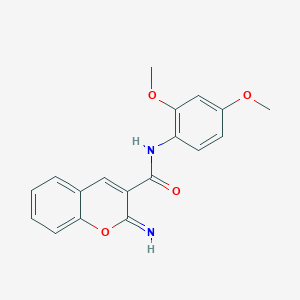
![6-CHLORO-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE](/img/structure/B4732372.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4732376.png)
![4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4732378.png)
![N-[3-(4-fluorophenyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4732384.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4732391.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4732401.png)
![4-(4-Nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B4732408.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4732416.png)
![4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B4732425.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4732433.png)
